molecular formula C21H16Cl2N2O3 B15045185 2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide

2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide

Cat. No.: B15045185
M. Wt: 415.3 g/mol
InChI Key: TXEITYYTOVWJGU-YBFXNURJSA-N
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Description

2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide is a complex organic compound characterized by its unique structure, which includes dichlorobenzene, furan, and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 2,4-dichlorobenzoyl chloride with furan-2-ylmethylamine to form an intermediate, which is then reacted with phenylacetylene under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like palladium on carbon.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of amines or alcohols.

    Substitution: The dichlorobenzene moiety allows for nucleophilic substitution reactions, where chlorine atoms can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Amines, alcohols.

    Substitution: Various substituted benzamides.

Scientific Research Applications

2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2,4-Dichloro-N-(furan-2-ylmethyl)benzenesulfonamide
  • 2,4-Dichloro-N-(furan-2-ylmethyl)aniline
  • 2,4-Dichloro-N-[1-(furan-2-yl)ethyl]aniline

Uniqueness

2,4-Dichloro-N-(1-((furan-2-ylmethyl)-carbamoyl)-2-phenyl-vinyl)-benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C21H16Cl2N2O3

Molecular Weight

415.3 g/mol

IUPAC Name

2,4-dichloro-N-[(E)-3-(furan-2-ylmethylamino)-3-oxo-1-phenylprop-1-en-2-yl]benzamide

InChI

InChI=1S/C21H16Cl2N2O3/c22-15-8-9-17(18(23)12-15)20(26)25-19(11-14-5-2-1-3-6-14)21(27)24-13-16-7-4-10-28-16/h1-12H,13H2,(H,24,27)(H,25,26)/b19-11+

InChI Key

TXEITYYTOVWJGU-YBFXNURJSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C=C(\C(=O)NCC2=CC=CO2)/NC(=O)C3=C(C=C(C=C3)Cl)Cl

Canonical SMILES

C1=CC=C(C=C1)C=C(C(=O)NCC2=CC=CO2)NC(=O)C3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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